N-(4-ethylbenzyl)-2-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a pyridine ring, and an ethylphenyl moiety
Preparation Methods
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Coupling Reaction: The formation of the benzamide structure through a coupling reaction between the nitrobenzene derivative and the pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles and oxidizing agents.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and the pyridine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other benzamide derivatives such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar structure but with a chlorophenyl group instead of an ethylphenyl group.
N-(4-methylphenyl)-2-nitro-N-(pyridin-2-yl)benzamide: This compound has a methyl group instead of an ethyl group.
The uniqueness of N-[(4-ETHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-2-16-10-12-17(13-11-16)15-23(20-9-5-6-14-22-20)21(25)18-7-3-4-8-19(18)24(26)27/h3-14H,2,15H2,1H3 |
InChI Key |
GYDFYYLNOYQCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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